4-Bromo-5,5-diphenyldihydro-2(3H)-furanone
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Overview
Description
4-Bromo-5,5-diphenyldihydro-2(3H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,5-diphenyldihydro-2(3H)-furanone typically involves the bromination of 5,5-diphenyldihydro-2(3H)-furanone. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction parameters such as temperature, solvent, and concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions could convert the compound into less oxidized forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
4-Bromo-5,5-diphenyldihydro-2(3H)-furanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its structural features.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenyldihydro-2(3H)-furanone: Lacks the bromine atom, which may result in different reactivity and applications.
4-Chloro-5,5-diphenyldihydro-2(3H)-furanone: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
Uniqueness
4-Bromo-5,5-diphenyldihydro-2(3H)-furanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
21034-30-0 |
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Molecular Formula |
C16H13BrO2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
4-bromo-5,5-diphenyloxolan-2-one |
InChI |
InChI=1S/C16H13BrO2/c17-14-11-15(18)19-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
BPCLQXLEWDHXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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